1,6-Bis(guanidino)hexane Sulfate
Overview
Description
Synthesis Analysis
The synthesis of bis(guanidino) compounds and their salts involves specific reactions where guanidino groups are attached to a hexane backbone. For example, bis(guanidino)iminophosphoranes have been synthesized as chiral uncharged organosuperbase catalysts, demonstrating the flexibility and potential of guanidino compounds in organic synthesis (Takeda & Terada, 2013).
Molecular Structure Analysis
The molecular structure of bis(guanidino) compounds reveals intricate hydrogen bonding interactions, which are essential for their chemical behavior. For instance, the crystal structure of a novel bis(guanidinium) compound incorporated by sulfate anion and water shows a network formed through hydrogen bonds and electrostatic interactions, highlighting the compound's structural complexity (Lu et al., 2000).
Chemical Reactions and Properties
Bis(guanidino) compounds engage in various chemical reactions, demonstrating their reactivity and functional utility in organic synthesis. For example, enantioselective addition reactions catalyzed by bis(guanidino)iminophosphorane organosuperbases showcase the compounds' capabilities in facilitating optically active synthesis processes (Kondoh et al., 2015).
Physical Properties Analysis
The physical properties of bis(guanidino) compounds, such as solubility and phase behavior, are influenced by their molecular structure and the nature of their interactions with other molecules. For example, research on bis(guanidinium) sulfate hydrate shows how water removal affects the structure's crystallinity, illustrating the compound's physical stability and reactivity to environmental changes (Hoxha & Prior, 2013).
Chemical Properties Analysis
The chemical properties of 1,6-Bis(guanidino)hexane sulfate, such as its basicity and reactivity towards different reagents, play a crucial role in its applications in synthesis and material science. The superbasicity of bis-guanidino compounds with flexible linkers, for example, highlights their potential as strong bases in various chemical reactions, underscoring the importance of understanding these properties for practical applications (Coles et al., 2009).
Scientific Research Applications
Synthesis and Characterization
- Novel Analogues Synthesis : Research has focused on synthesizing novel analogues of compounds related to 1,6-Bis(guanidino)hexane Sulfate. For instance, hydroxylamine-containing analogues of 1-guanidino-7-aminoheptane (GC7), an effective inhibitor of deoxyhypusine synthase, have been synthesized and their interaction with the active site of deoxyhypusine synthase was investigated (Khomutov et al., 2016).
Biomimetic Coordination Chemistry
- Biomimetic Coordination Chemistry : The design of bis-guanidine ligands for use in biomimetic coordination chemistry has been expanded, exploring different substitution patterns and studying their properties and applications (Herres‐Pawlis et al., 2005).
Organic Synthesis
- Organic Synthesis Applications : The compound has been used in enantioselective addition reactions and as a catalyst in organic synthesis. For example, a bis(guanidino)iminophosphorane was used to catalyze enantioselective addition reactions of a 1,3-dithiane derivative (Kondoh et al., 2015).
Antimicrobial Activities
- Antimicrobial Research : Studies have been conducted on the antimicrobial activities of compounds related to 1,6-Bis(guanidino)hexane Sulfate, such as 1-substituted-3-formamidinothiocarbamides and 1,3-bis-(substitutedthioamido)guanidines (Waghmare et al., 2006).
Ion-Ion Interaction Studies
- Ion-Ion Preferences : The compound has been used in the study of ion-specific phenomena, such as investigating cation-anion pairing in solutions and their effects on properties like solubility and crystallinity (Tabisz et al., 2020).
Superbasicity Studies
- Superbasicity Investigations : Research has been conducted on the superbasicity of bis-guanidino compounds, exploring their properties and potential applications in various chemical processes (Coles et al., 2009).
properties
IUPAC Name |
2-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N6.H2O4S/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;1-5(2,3)4/h1-6H2,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHVGMUTFGZIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280807 | |
Record name | 1,6-Bis(guanidino)hexane Sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(guanidino)hexane Sulfate | |
CAS RN |
6966-26-3 | |
Record name | NSC18759 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Bis(guanidino)hexane Sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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